6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Catalog No.
S2770679
CAS No.
1550184-16-1
M.F
C14H15N3O
M. Wt
241.294
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazi...

CAS Number

1550184-16-1

Product Name

6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

IUPAC Name

6-methoxy-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Molecular Formula

C14H15N3O

Molecular Weight

241.294

InChI

InChI=1S/C14H15N3O/c1-18-13-8-7-11-14(17-13)16-12(9-15-11)10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H,16,17)

InChI Key

RVEAONVZRPGGBY-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)NCC(N2)C3=CC=CC=C3

solubility

not available

6-Methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a pyrido[2,3-b]pyrazine core with a methoxy group at the 6-position and a phenyl group at the 3-position. Its molecular formula is C14_{14}H15_{15}N3_3O, and it has a molecular weight of approximately 241.29 g/mol. The structure features a fused bicyclic system that includes nitrogen atoms, contributing to its unique chemical properties and potential biological activities .

Typical of heterocycles:

  • Electrophilic Substitution: The methoxy group can act as an electron-donating group, facilitating electrophilic aromatic substitution on the phenyl ring.
  • Nucleophilic Reactions: The nitrogen atoms in the pyrazine ring can participate in nucleophilic reactions, which may include alkylation or acylation.
  • Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide and reduced using reducing agents such as lithium aluminum hydride.

The biological activity of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has been explored in various studies. It exhibits potential:

  • Antimicrobial Properties: Some derivatives of pyrido[2,3-b]pyrazines have shown activity against bacterial strains.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Herbicidal Activity: Certain pyrido[2,3-b]pyrazine derivatives have been reported to possess herbicidal properties, which could be beneficial in agricultural applications .

The synthesis of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines in the presence of suitable catalysts or bases to form the pyrido[2,3-b]pyrazine framework.
    1 2 Dicarbonyl+1 2 DiaminePyrido 2 3 b Pyrazine\text{1 2 Dicarbonyl}+\text{1 2 Diamine}\rightarrow \text{Pyrido 2 3 b Pyrazine}
  • Functionalization: Subsequent functionalization steps can introduce methoxy and phenyl groups at specific positions on the pyrido[2,3-b]pyrazine core through electrophilic aromatic substitution or nucleophilic addition reactions.

The unique structure and properties of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activities.
  • Agricultural Chemicals: Application as a herbicide or pesticide based on its herbicidal properties.
  • Material Science: Investigated for use in organic electronics due to its electronic properties.

Studies on the interactions of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Structure-Activity Relationship Analysis: Investigating how modifications in structure affect biological activity.

Several compounds share structural similarities with 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Chloropyrido[2,3-b]pyrazineChlorinated derivativeExhibits different reactivity due to chlorine atom.
5-Methylpyrido[2,3-b]pyrazineMethylated derivativeAltered metabolic stability compared to parent compound.
7-Aminopyrido[2,3-b]pyrazineAmino derivativePotential for enhanced biological activity due to amino group.

Each of these compounds offers unique properties and potential applications that distinguish them from 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine while maintaining a similar core structure.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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